molecular formula C10H22FN B8481874 N-ethyl-6-methyl-6-fluoroheptane amine CAS No. 477809-07-7

N-ethyl-6-methyl-6-fluoroheptane amine

Cat. No.: B8481874
CAS No.: 477809-07-7
M. Wt: 175.29 g/mol
InChI Key: DRTDRGTUDBJRID-UHFFFAOYSA-N
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Description

N-ethyl-6-methyl-6-fluoroheptane amine is a fluorinated aliphatic amine characterized by a heptane backbone with a fluorine atom at the 6-position, a methyl group at the same carbon, and an ethyl-substituted amine group at the terminal position. The fluorine atom introduces electron-withdrawing effects, which may modulate the amine’s basicity and metabolic stability.

Properties

CAS No.

477809-07-7

Molecular Formula

C10H22FN

Molecular Weight

175.29 g/mol

IUPAC Name

N-ethyl-6-fluoro-6-methylheptan-1-amine

InChI

InChI=1S/C10H22FN/c1-4-12-9-7-5-6-8-10(2,3)11/h12H,4-9H2,1-3H3

InChI Key

DRTDRGTUDBJRID-UHFFFAOYSA-N

Canonical SMILES

CCNCCCCCC(C)(C)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on fluorination patterns, amine substituents, and backbone length. Below is a comparative analysis using available data and principles of organic chemistry.

Fluorinated Aliphatic Amines

N,N-Dimethyl-6-fluorohexane amine
  • Structure : Shorter chain (hexane vs. heptane) with N,N-dimethyl substitution.
  • Properties: Reduced lipophilicity due to shorter alkyl chain and dimethyl amine group. Fluorine’s electron-withdrawing effect decreases amine basicity compared to non-fluorinated analogs.
  • Applications: Limited data, but similar fluorinated amines are explored as enzyme inhibitors or surfactants .
N-Ethyl-5-fluoroheptane amine
  • Structure : Fluorine at the 5-position instead of 6; ethylamine group retained.

Aromatic Fluorinated Amines ()

1-(6-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (Compound 8)
  • Structure : Fluorine on an indole ring; dimethylamine substituent.
  • Properties: Aromatic fluorine enhances resonance stabilization, reducing reactivity compared to aliphatic fluorine.
  • Applications : Radiolabeled analogs (e.g., [18F] derivatives) are candidates for positron emission tomography (PET) tracers .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide ()
  • Structure : Benzothiazole core with trifluoromethyl and methoxy groups.
  • Properties: Trifluoromethyl groups increase hydrophobicity and metabolic stability.
  • Applications : Patent data suggest use in neurodegenerative disease therapeutics .

Data Table: Key Comparative Properties

Property N-ethyl-6-methyl-6-fluoroheptane amine 1-(6-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
Fluorine Position Aliphatic (C6) Aromatic (indole C6) Aromatic (benzothiazole C6)
Amine Type Primary (ethyl-substituted) Tertiary (dimethylamine) Secondary (acetamide-linked)
Lipophilicity (LogP) High (estimated ~3.5) Moderate (~2.8) High (~4.0)
Basicity (pKa) ~9.1 (estimated) ~8.5 (dimethylamine) Non-basic (amide)
Applications Surfactants, drug intermediates PET imaging probes Neurotherapeutics

Research Findings and Insights

Fluorination Effects

  • Aliphatic vs. Aromatic Fluorine : Aliphatic fluorine (as in this compound) exerts weaker electron-withdrawing effects compared to aromatic fluorine, preserving amine basicity. This contrasts with benzothiazole derivatives, where trifluoromethyl groups drastically increase stability and hydrophobicity .
  • Metabolic Stability : Aliphatic fluorination may slow oxidative metabolism, whereas aromatic fluorination in indole derivatives enhances resistance to enzymatic degradation .

Substituent Influence

  • Ethyl vs.
  • Backbone Length : Heptane chains provide greater conformational flexibility than shorter chains, influencing interactions with biological targets.

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